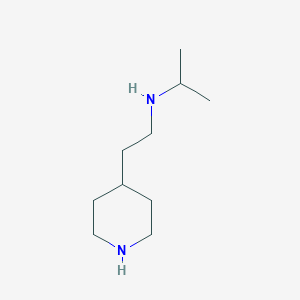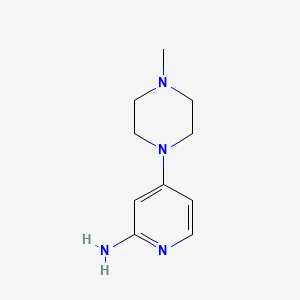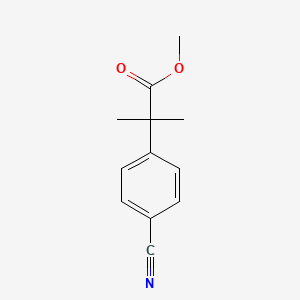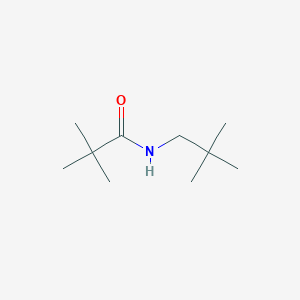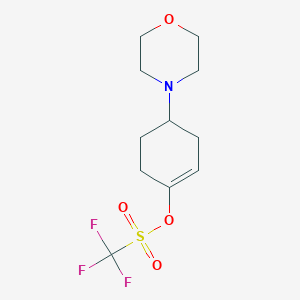
4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate
Overview
Description
“4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1046793-55-8 . It has a molecular weight of 315.31 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-morpholinyl)-1-cyclohexen-1-yl trifluoromethanesulfonate . The InChI code is 1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antibiotic Modulation
- Antimicrobial Properties: 4-(Phenylsulfonyl) morpholine, related to the morpholine group, exhibits antimicrobial properties. It has been studied for its activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida species. This compound's modulating activity can enhance the efficacy of other antibiotics like amikacin against resistant strains (Oliveira et al., 2015).
Synthesis of Kinase Inhibitors
- DNA-Dependent Protein Kinase Inhibitors: A compound structurally similar to 4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, is a key intermediate for the synthesis of DNA-dependent protein kinase inhibitors. This is crucial for developing drugs targeting DNA repair mechanisms in cancer cells (Aristegui et al., 2006).
Chemical Structure and Reactivity Analysis
- Stereodynamic Behavior: The stereodynamic behavior of compounds like 1-(trifluoromethylsulfonyl)piperidine and 4-(trifluoromethylsulfonyl)morpholine has been studied using low-temperature NMR spectroscopies. This research provides insights into the conformations and intramolecular interactions of such compounds (Shainyan et al., 2008).
Additional Applications
- Morpholin-2-one Derivatives Synthesis: A related compound, morpholin-2-one, can be synthesized via intramolecular acid-catalyzed hydroamination, starting from amino acids. This process is metal-free and offers a practical method for generating morpholinones (Knight et al., 2019).
- Volumetric Properties in Buffer Solutions: Research on 4-Morpholineethanesulfonic acid and related compounds focuses on their use as buffers for pH control in various biochemical and pharmaceutical applications (Taha & Lee, 2010).
Safety And Hazards
properties
IUPAC Name |
(4-morpholin-4-ylcyclohexen-1-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVGKRUAUADCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N2CCOCC2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



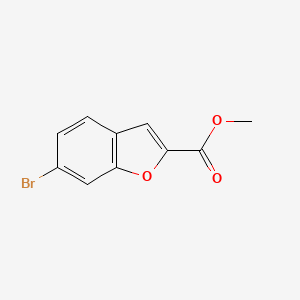
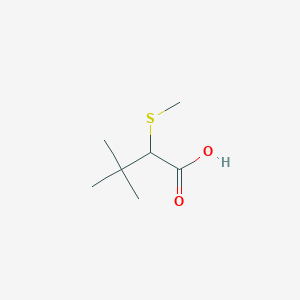
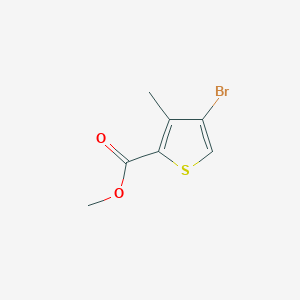
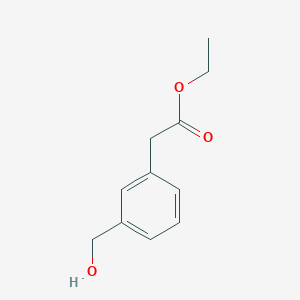
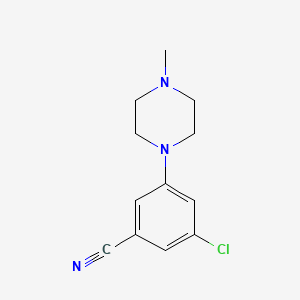
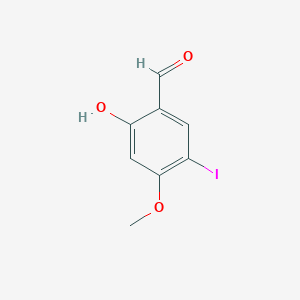
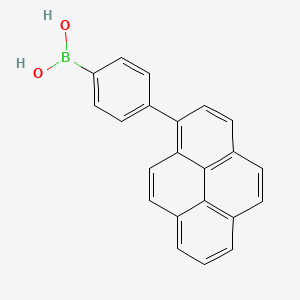
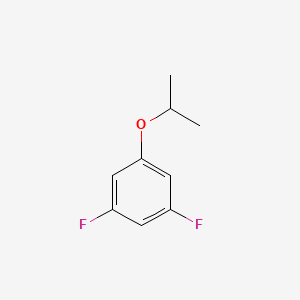
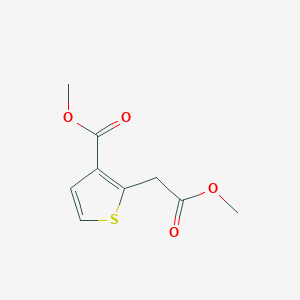
![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)
